molecular formula C7H5Br2FO B1314950 2,4-Dibromo-5-fluoroanisole CAS No. 861928-16-7

2,4-Dibromo-5-fluoroanisole

Cat. No. B1314950
M. Wt: 283.92 g/mol
InChI Key: WUWJMNYYKSURFP-UHFFFAOYSA-N
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Description

“2,4-Dibromo-5-fluoroanisole” is an organic compound that belongs to the class of aryl halides. It is used as an intermediate for pharmaceuticals . It is a colorless to pale yellow solid with a melting point of 81-83°C.


Synthesis Analysis

The synthesis of “2,4-Dibromo-5-fluoroanisole” involves a reaction between 2,4-dibromophenol and 5-fluoroanisole in the presence of a catalyst. The resulting product can be purified using recrystallization or chromatography.


Molecular Structure Analysis

The molecular formula of “2,4-Dibromo-5-fluoroanisole” is C7H5Br2FO . The InChI code is 1S/C7H5Br2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 .


Chemical Reactions Analysis

“2,4-Dibromo-5-fluoroanisole” has been used in the synthesis of various organic compounds, as a reagent for the preparation of derivatives, and for the determination of the structure of organic compounds.


Physical And Chemical Properties Analysis

“2,4-Dibromo-5-fluoroanisole” has a molecular weight of 283.92 g/mol and a density of 1.9 g/cm³. Its solubility in water is low (0.8 mg/L at 25°C), but it is soluble in organic solvents such as ethanol, ether, and acetone. It has a boiling point of 249-250°C at 760 mmHg and a vapor pressure of <1x10-4 mmHg at 20°C.

Scientific Research Applications

Conformational Analysis and Molecular Structure

  • Molecular Structure and Conformation : Studies on similar fluoroanisoles, such as 2-fluoroanisole and 4-fluoroanisole, reveal information about their molecular structure and conformational properties. These studies, conducted using techniques like gas electron diffraction and quantum chemical methods, show different conformations based on the position of the fluoro group relative to the methoxy group. This research is crucial for understanding the physical and chemical properties of 2,4-Dibromo-5-fluoroanisole (Novikov, Vilkov, & Oberhammer, 2003).

Chemical Synthesis and Intermediates

  • Synthesis and Use as Intermediates : The synthesis of related compounds, such as 2,4-dibromo-5-fluorobenzonitrile, has been described. Such compounds are used in synthesizing other chemicals, indicating the potential of 2,4-Dibromo-5-fluoroanisole as a precursor or intermediate in chemical synthesis (Zhen Qiong et al., 1998).

Separation and Purification Techniques

  • Fluoroarene Separations in Metal-Organic Frameworks : Research on the separation of fluoroarenes using metal-organic frameworks (MOFs) is significant. This method can potentially apply to the separation of compounds like 2,4-Dibromo-5-fluoroanisole, showcasing advanced techniques in chemical purification and separation (Mary E. Zick et al., 2021).

Safety And Hazards

The safety information for “2,4-Dibromo-5-fluoroanisole” indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Relevant Papers

There are several papers and documents related to “2,4-Dibromo-5-fluoroanisole” available for further reading . These documents provide more detailed information about the compound, including its properties, synthesis, and applications.

properties

IUPAC Name

1,5-dibromo-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWJMNYYKSURFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479675
Record name 2,4-DIBROMO-5-FLUOROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-fluoroanisole

CAS RN

861928-16-7
Record name 2,4-DIBROMO-5-FLUOROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Dąbrowski, J Kubicka, S Luliński, J Serwatowski - Tetrahedron, 2005 - Elsevier
Halogen–lithium interconversion reactions between unsymmetrically substituted mono- and bifunctional dihalobenzenes C 6 H 3 XHal 2 and C 6 H 2 XYHal 2 (Hal=Br, I; X, Y=F, OR, CF …
Number of citations: 44 www.sciencedirect.com

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